6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one
Description
6-Chloro-7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by three key substituents:
- Chlorine at position 6, which introduces electron-withdrawing effects.
- Naphthalen-1-ylmethoxy group at position 7, providing steric bulk and aromatic π-system interactions.
- Phenyl group at position 4, contributing to hydrophobicity and structural rigidity.
The substitutions in this compound likely modulate its bioavailability, metabolic stability, and target binding efficiency.
Properties
Molecular Formula |
C26H17ClO3 |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenylchromen-2-one |
InChI |
InChI=1S/C26H17ClO3/c27-23-13-22-21(18-7-2-1-3-8-18)14-26(28)30-24(22)15-25(23)29-16-19-11-6-10-17-9-4-5-12-20(17)19/h1-15H,16H2 |
InChI Key |
FUCWAKWRAMAXAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation Protocol
-
Reactants : Resorcinol (1,3-dihydroxybenzene) and methyl benzoylacetate.
-
Catalyst : Concentrated sulfuric acid (H₂SO₄, 75%).
-
Conditions :
This reaction proceeds via acid-catalyzed cyclization, forming the coumarin core with a phenyl group at position 4 and a hydroxyl group at position 7.
Regioselective Chlorination at Position 6
Introducing chlorine at position 6 requires careful control to avoid competing substitutions. While explicit data for chlorinating 7-hydroxy-4-phenylcoumarin is limited, analogous methods for 6-chloro-7-hydroxy-4-phenylchromen-2-one (CID 5398657) suggest two viable pathways.
Direct Electrophilic Chlorination
-
Reagents : Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).
-
Solvent : Dichloromethane (DCM) or acetic acid.
-
Mechanism : The hydroxyl group at position 7 directs electrophilic substitution to the ortho (position 6) and para (position 8) sites. Steric hindrance from the 4-phenyl group favors chlorination at position 6.
-
Typical Yield : 60–75% (inferred from similar coumarin chlorinations).
Pre-Chlorinated Resorcinol Derivatives
-
Alternative Route : Using 4-chlororesorcinol in the Pechmann condensation.
-
Challenge : Limited commercial availability of 4-chlororesorcinol necessitates custom synthesis, reducing practicality.
Etherification at Position 7
The final step involves substituting the hydroxyl group at position 7 with a naphthalen-1-ylmethoxy moiety. Williamson ether synthesis and Mitsunobu reaction are the primary methods.
Williamson Ether Synthesis
Mitsunobu Reaction
-
Advantages : Higher selectivity and yield for sterically hindered substrates.
-
Reagents :
-
DIAD (Diisopropyl azodicarboxylate).
-
Triphenylphosphine (PPh₃).
-
-
Solvent : Tetrahydrofuran (THF).
-
Conditions : Room temperature, 6–8 hours.
-
Yield : 70–80% (extrapolated from similar coumarin etherifications).
Synthetic Route Optimization and Challenges
Purification Strategies
Key Challenges
-
Regioselectivity in Chlorination : Competing para-chlorination (position 8) may require HPLC or fractional crystallization for separation.
-
Naphthylmethyl Halide Reactivity : 1-(Bromomethyl)naphthalene’s steric bulk can slow etherification, necessitating prolonged reaction times.
-
Acid Sensitivity : The coumarin core may degrade under strongly acidic conditions, limiting chlorination reagent choices.
Comparative Analysis of Methods
Spectroscopic Characterization
Successful synthesis is confirmed via:
-
¹H NMR :
-
IR :
-
Mass Spectrometry :
Industrial and Research Applications
While the compound’s specific applications are underexplored, structurally related coumarins exhibit:
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromenones.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
One of the primary applications of 6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one is its antimicrobial properties. Studies have shown that this compound exhibits potent antibacterial and antifungal activities. For instance, it has been tested against various strains of bacteria and fungi, demonstrating effective inhibition with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Pathogen Type | Pathogen Name | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Gram-positive | Staphylococcus aureus | 6.25 | 24 |
| Gram-negative | Escherichia coli | 12.5 | 20 |
| Fungus | Candida albicans | 12.5 | 18 |
The compound's structure plays a crucial role in its activity, with the presence of electron-withdrawing and electron-donating groups enhancing its efficacy against microbial pathogens .
1.2 Anticancer Properties
Research has also highlighted the potential anticancer properties of this compound. In vitro studies have indicated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. For instance, a study reported that the compound effectively inhibited the proliferation of cancer cell lines, showcasing its potential as a therapeutic agent in cancer treatment .
Pharmacological Applications
2.1 Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction of 6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one with biological targets. These studies suggest that the compound binds effectively to specific receptors involved in disease pathways, which could explain its biological activities observed in laboratory settings . The binding affinity and mode of interaction provide insights into how modifications to the compound's structure could enhance its pharmacological properties.
2.2 Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that variations in substituents on the chromenone scaffold significantly influence biological activity. For example, replacing certain groups can enhance antimicrobial or anticancer effects, guiding future synthetic efforts to optimize efficacy .
Material Science Applications
Beyond biological applications, 6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one has potential uses in material science, particularly in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its unique electronic properties make it suitable for incorporation into polymers or composites aimed at improving light absorption and emission characteristics.
Mechanism of Action
The mechanism of action of 6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 7-position substituent plays a critical role in determining the compound’s properties. Key comparisons include:
Key Observations :
- Electron-withdrawing substituents (e.g., Cl in ) enhance metabolic stability but may reduce solubility.
- Bulkier groups (e.g., naphthalen-1-ylmethoxy) may improve target binding via van der Waals interactions but could hinder cellular uptake.
- Methoxy groups (e.g., ) balance lipophilicity and solubility, making them favorable for oral bioavailability.
Physicochemical Properties
- Collision Cross-Section (CCS) : For 4-methoxybenzyloxy analog ([M+H]+: 393.08882 m/z), CCS = 190.9 Ų . The naphthalen-1-ylmethoxy variant is expected to have a higher CCS (>200 Ų) due to increased molecular size.
- Solubility : Benzyloxy derivatives with polar groups (e.g., -OCH₃ in ) show better aqueous solubility than halogenated analogs (e.g., ). The naphthalen-1-ylmethoxy group likely reduces solubility, necessitating formulation adjustments.
Crystallographic and Structural Insights
- Bond Angles/Lengths : In 2-(4-methylphenyl)-7-isopropoxy analogs, the coumarin core exhibits planarity with C-O bond lengths of ~1.36 Å and Cl-C bond lengths of ~1.74 Å . The naphthalen-1-ylmethoxy group may introduce torsional strain, altering crystal packing.
Biological Activity
6-Chloro-7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones, specifically naphthopyrans. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular structure of 6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one can be described as follows:
| Property | Details |
|---|---|
| Molecular Formula | C26H18ClO3 |
| Molecular Weight | 426.87 g/mol |
| IUPAC Name | 6-Chloro-7-(naphthalen-1-ylmethoxy)-4-phenylchromen-2-one |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=CC5=CC=CC=C54)O |
Antimicrobial Properties
Research has indicated that compounds similar to 6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one exhibit significant antimicrobial activity. For instance, studies have shown that naphthopyran derivatives can inhibit the growth of various bacterial strains, including resistant strains of Mycobacterium tuberculosis (M. tb) . The mechanism often involves the inhibition of ATP synthase, a critical enzyme for bacterial energy metabolism.
Antioxidant Activity
The antioxidant properties of this compound have also been explored. Antioxidants are crucial for neutralizing free radicals in biological systems, potentially preventing oxidative stress-related diseases. In vitro assays have demonstrated that naphthopyran derivatives can scavenge free radicals effectively, indicating their potential role in protecting cells from oxidative damage .
Anti-inflammatory Effects
There is emerging evidence that compounds within this chemical class may possess anti-inflammatory properties. Studies have shown that they can modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Study on Antimicrobial Activity
A study conducted by Theivendren Panneerselvam et al. focused on synthesizing various naphthopyran derivatives, including 6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one. The results indicated that these compounds exhibited potent antimicrobial activity against both replicating and non-replicating forms of M. tb, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .
Study on Antioxidant Properties
In a separate study investigating the antioxidant activity of chromenone derivatives, researchers found that 6-chloro derivatives showed enhanced radical scavenging activity compared to their non-chloro counterparts. This suggests that the chlorine substituent may play a significant role in enhancing antioxidant efficacy .
Q & A
Q. What are the standard methodologies for determining the crystal structure of 6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a diffractometer (e.g., Bruker D8 Venture), and structure refinement employs programs like SHELXL . Key parameters include disorder modeling (common in naphthalene substituents) and anisotropic displacement parameters for non-H atoms. For example, a related coumarin derivative exhibited a mean C–C bond length of 0.002 Å and R factor < 0.05 .
Q. How can synthetic impurities or byproducts be characterized during the preparation of this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254–310 nm) and mass spectrometry (LC-MS) are critical. For structurally similar compounds, NMR (¹H/¹³C) can resolve regiochemical ambiguities, particularly for naphthalene methoxy positioning. Crystallization in ethanol/chloroform mixtures (e.g., 19:1 v/v) aids in isolating pure crystals .
Q. What safety protocols are essential for handling this compound in laboratory settings?
While full toxicological data are unavailable, analogous coumarins (e.g., 4-(naphthalen-2-yl)-2H-chromen-2-one) are classified as acute toxicity Category 4 (oral/dermal/inhalation) under EU-GHS/CLP. Use fume hoods, nitrile gloves, and avoid skin contact. Emergency procedures include rinsing exposed skin/eyes with water for 15+ minutes and consulting poison control .
Advanced Research Questions
Q. How can conflicting bioactivity data for coumarin derivatives be resolved, particularly in antimycobacterial studies?
Contradictions often arise from assay variability (e.g., MIC vs. IC50) or structural modifications. For example, 6-substituted coumarins show IC50 values ranging from 0.12 μM to 148 μM against M. tuberculosis . Validate results using orthogonal assays (e.g., resazurin microtiter vs. luciferase reporter) and correlate activity with substituent electronegativity (e.g., chloro vs. methoxy groups). Molecular docking to cytochrome P450 or kinase targets may clarify mechanisms .
Q. What strategies optimize the regioselective synthesis of the naphthalen-1-ylmethoxy group at the 7-position?
Use protecting groups (e.g., TBS for hydroxyl) to direct methoxy installation. In a related study, coupling 7-hydroxy-4-phenylcoumarin with 1-(bromomethyl)naphthalene in DMF/K₂CO₃ at 80°C achieved 85% yield. Monitor reaction progress via TLC (hexane:EtOAc, 3:1) and purify via silica gel chromatography .
Q. How do computational methods aid in predicting the photophysical properties of this chromen-2-one derivative?
Time-dependent density functional theory (TD-DFT) with B3LYP/6-311+G(d,p) basis sets predicts UV-Vis absorption maxima (e.g., λmax ≈ 320–350 nm for π→π* transitions). Compare computed HOMO-LUMO gaps (ΔE ~4.5 eV) with experimental fluorescence data to validate models .
Methodological Notes
- Structural Refinement: For disordered naphthalene groups in SHELXL, use PART and SUMP instructions to model split positions .
- Synthetic Scalability: Pilot-scale reactions (1–10 mmol) in refluxing THF improve yield reproducibility compared to microwave-assisted methods .
- Data Contradictions: Apply multi-variate analysis (e.g., PCA) to reconcile bioactivity discrepancies across studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
